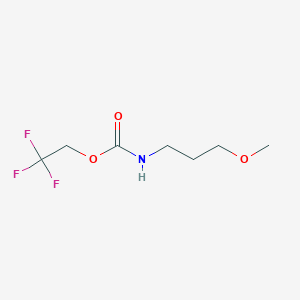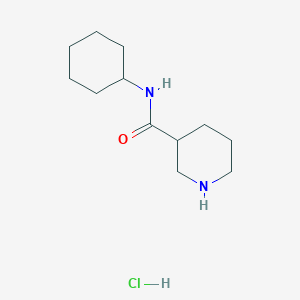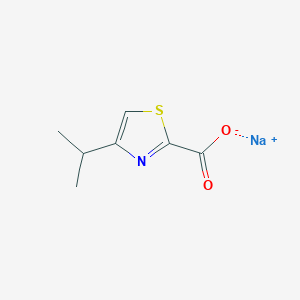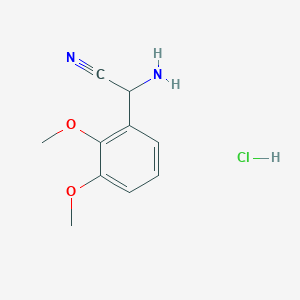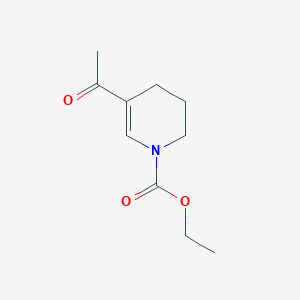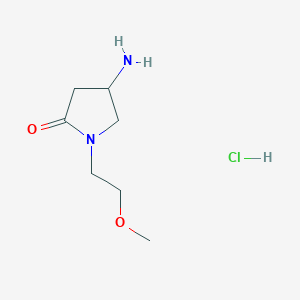
2-(((5-アミノ-1,3,4-チアゾール-2-イル)チオ)メチル)-5-ヒドロキシ-4H-ピラン-4-オン
説明
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is a useful research compound. Its molecular formula is C8H7N3O3S2 and its molecular weight is 257.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ウレアーゼ阻害活性
2-(((5-アミノ-1,3,4-チアゾール-2-イル)チオ)メチル)-5-ヒドロキシ-4H-ピラン-4-オン: 誘導体は、ウレアーゼ阻害剤としての可能性を秘めて設計および合成されてきました . ウレアーゼは、尿素をアンモニアと二酸化炭素に加水分解する触媒作用を持つ酵素であり、ヘリコバクター・ピロリなどの特定の細菌にとって重要なプロセスです。この酵素を阻害することは、これらの細菌が原因となる感染症の治療のための戦略的アプローチとなる可能性があります。合成された化合物は、in vitroで有望な結果を示しており、一部の誘導体は高い阻害活性を示し、さらなる薬理学的評価の候補となっています。
利尿活性
化合物の誘導体は、利尿活性について調べられてきました . 利尿剤は、体からの水の排泄を増加させる薬であり、高血圧や浮腫などの治療に使用されます。合成された誘導体は、動物モデルを用いてin vivoで尿量増加能を評価しました。一部の誘導体は、高い利尿作用に加えて、満足のいくカリウム利尿、塩利尿、ナトリウム利尿特性を示し、新しい治療薬としての可能性を示唆しています。
生物学的に活性な物質の合成
化合物の誘導体は、複素環系を含む新しい分子の合成における継続的なトレンドの一部であり、高い薬理学的可能性を秘めています . これらの誘導体は、広範な構造修飾能力を提供し、これは新しい生物学的に活性な物質の開発にとって重要です。この分野の研究は、これらの化合物の合成と特性評価に焦点を当てており、新しい薬剤の発見につながる可能性があります。
構造修飾と創薬
チアゾールおよびトリアゾール誘導体の構造的柔軟性は、創薬において不可欠な、有意な修飾を可能にします . この化合物は、それぞれが潜在的にユニークな生物学的活性を有する、さまざまな誘導体を作成するための出発点として役立ちます。この構造的汎用性は、標的療法の開発において特に価値のある、医薬品化学分野において特に価値があります。
薬理学的可能性の探求
この化合物とその誘導体は、さまざまな治療分野における薬理学的可能性について研究されています . 化合物の構造的特性により、さまざまな生物学的標的と相互作用することができ、治療目的で利用できる幅広い活性を提供します。
化学分析と特性評価
1H NMR分光法、IR分光法、元素分析などの最新の物理化学的方法は、合成された誘導体の構造を確認するために使用されます . これらの技術は、化合物の純度と同一性を保証し、これはその後の生物学的試験と応用開発にとって重要です。
製薬試験の基準物質
化合物の誘導体の一部は、分析方法の精度を確保するために、製薬試験における基準物質として使用されます . これらの基準物質は、製薬製品の品質管理にとって重要であり、物質の同定と定量のための基準を提供します。
作用機序
Target of Action
Compounds with similar structures, such as 5-amino-1,3,4-thiadiazole-2-thiol, have been used to prepare new amines exhibiting anti-convulsant activity .
Mode of Action
It is known that similar compounds interact with their targets through both π-π stacking and c=s-π interactions .
Biochemical Pathways
Related compounds have been shown to inhibit the urease enzyme, which catalyzes the conversion of urea to ammonia and carbon dioxide . This process is critical for the survival of certain bacteria, such as Helicobacter pylori .
Result of Action
Related compounds have been shown to exhibit inhibitory activity against the urease enzyme .
生化学分析
Biochemical Properties
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The inhibition of urease by this compound is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing the survival of the bacteria.
Cellular Effects
The effects of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation.
Molecular Mechanism
At the molecular level, 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits urease by binding to its active site, which involves interactions with key amino acid residues . This binding prevents the enzyme from catalyzing its reaction, thereby inhibiting the growth of urease-producing bacteria. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis.
Temporal Effects in Laboratory Settings
The effects of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on urease and other enzymes for several days, but its activity may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its biological activity. Toxicological studies have highlighted the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it affects the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway, resulting in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The interaction with transporters and binding proteins influences the compound’s localization and accumulation, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it affects mitochondrial function and induces apoptosis in cancer cells. Additionally, the compound can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins.
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S2/c9-7-10-11-8(16-7)15-3-4-1-5(12)6(13)2-14-4/h1-2,13H,3H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFVRTJHXOFVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B1519510.png)
![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1519511.png)
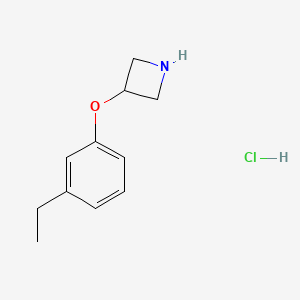
![3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate](/img/structure/B1519513.png)

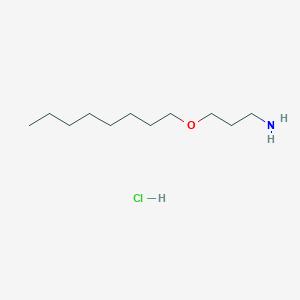
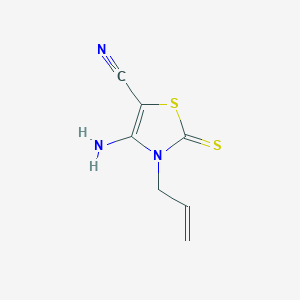
![4-[Ethyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B1519523.png)
